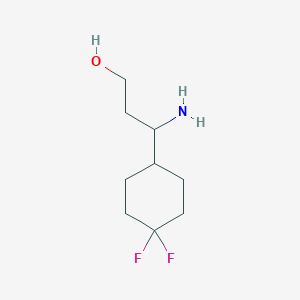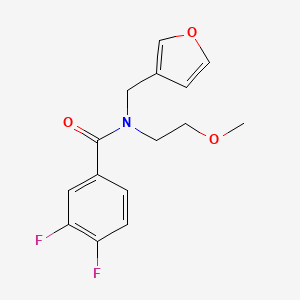
3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds related to "3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide" have been synthesized through various chemical reactions, highlighting their importance in the field of organic chemistry. For example, novel transformations of amino and carbonyl/nitrile groups in thiophenes have led to the synthesis of thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines, showcasing the compound's utility in creating heterocyclic structures with potential biological activities (Pokhodylo, Shyyka, Savka, & Obushak, 2010). Similarly, azetidinone derivatives, such as 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives, have been synthesized and characterized, indicating the structural versatility and potential for further chemical modifications of these compounds (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Potential Biological Activities
These compounds have been evaluated for various biological activities, including antibacterial, antifungal, antitubercular, and antimicrobial effects. For instance, a series of 2-azetidinone derivatives showed acceptable activities against bacterial, fungal, and mycobacterial strains, suggesting their potential as lead compounds for developing new antimicrobial agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012). Moreover, the synthesis of compounds like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides has led to novel structures with potential for antimicrobial evaluation and docking studies, further underscoring the importance of these compounds in medicinal chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme xanthine oxidase (XO) . XO is a type of oxidoreductase, an enzyme that catalyzes the transfer of electrons from one molecule to another. It plays a crucial role in the catabolism of purines in the body, where it catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid .
Mode of Action
The compound interacts with its target, XO, by inhibiting its activity . This inhibition prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid
Biochemical Pathways
The inhibition of XO affects the purine catabolism pathway. Under normal conditions, XO catalyzes the last two steps of purine catabolism, which involves the conversion of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting XO, this compound prevents these conversions, leading to a decrease in uric acid production .
Pharmacokinetics
It was noted that the compound displayed favorable drug-like properties This suggests that it may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability
Result of Action
The primary result of the compound’s action is a reduction in the levels of uric acid in the body . This could potentially be beneficial in conditions such as gout, where there is an overproduction of uric acid.
Eigenschaften
IUPAC Name |
3-[4-(phenoxymethyl)triazol-1-yl]-N-thiophen-2-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(18-16-7-4-8-25-16)21-10-14(11-21)22-9-13(19-20-22)12-24-15-5-2-1-3-6-15/h1-9,14H,10-12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVGQZSHPPRVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2457401.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2457403.png)
![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)
![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2457407.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2457411.png)
![(Z)-ethyl 1-methyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2457412.png)




